BenchChemオンラインストアへようこそ!

N-(tert-butyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide

Medicinal Chemistry Kinase Inhibition Physicochemical Property Optimization

N-(tert-butyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide (CAS 1234947-42-2) is a synthetic, small-molecule piperidine derivative featuring a thiophene-3-carboxamide moiety and a tert-butyl urea group. Its molecular framework places it within the broader class of thiophene carboxamide-based inhibitors, which are frequently investigated for targeting kinases such as IKK-2.

Molecular Formula C16H25N3O2S
Molecular Weight 323.46
CAS No. 1234947-42-2
Cat. No. B2679434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide
CAS1234947-42-2
Molecular FormulaC16H25N3O2S
Molecular Weight323.46
Structural Identifiers
SMILESCC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CSC=C2
InChIInChI=1S/C16H25N3O2S/c1-16(2,3)18-15(21)19-7-4-12(5-8-19)10-17-14(20)13-6-9-22-11-13/h6,9,11-12H,4-5,7-8,10H2,1-3H3,(H,17,20)(H,18,21)
InChIKeyKINNBAUIBJLKRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(tert-butyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide: Chemical Identity and Research Classification


N-(tert-butyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide (CAS 1234947-42-2) is a synthetic, small-molecule piperidine derivative featuring a thiophene-3-carboxamide moiety and a tert-butyl urea group. Its molecular framework places it within the broader class of thiophene carboxamide-based inhibitors, which are frequently investigated for targeting kinases such as IKK-2 [1]. The compound has been referenced as a synthetic intermediate in patent literature for pharmaceutical development, including as a prodrug component for anti-influenza agents, indicating its utility in medicinal chemistry research [2].

Why Generic Substitution Fails for N-(tert-butyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide in Research Procurement


Within the class of thiophene-3-carboxamide derivatives, minor structural modifications are known to cause drastic shifts in biological activity. For example, the well-characterized inhibitor TPCA-1 (a simple thiophene-3-carboxamide urea) shows single-digit nanomolar potency against IKK-2, while other analogs with altered substitution patterns exhibit significantly reduced or altered target engagement . The target compound's unique combination of a piperidine linker, a tert-butyl carboxamide cap, and a thiophene-3-carboxamide warhead results in a distinct molecular topology (cLogP: 1.9; tPSA: 89.7 Ų) that dictates its pharmacokinetic and pharmacodynamic profile relative to simpler or differently substituted analogs [1]. Simple generic substitution based solely on the carboxamide warhead without considering the steric and electronic effects of the piperidine-tert-butyl system risks introducing an inactive or off-target-active analog into the experimental workflow.

Quantitative Differentiation Guide for N-(tert-butyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide Procurement


Molecular Topology: Enhanced Steric Bulk and Rotatable Bonds vs. Prototypical IKK-2 Inhibitor TPCA-1

The target compound introduces a piperidine ring and a tert-butyl urea group, creating a significantly different molecular topology compared to the smaller, lead-like IKK-2 inhibitor TPCA-1. This structural divergence directly impacts key physicochemical properties governing membrane permeability and solubility. The target compound has a higher molecular weight (323.5 vs. 279.3 g/mol) and more rotatable bonds (4 vs. 1), which are critical predictors of oral bioavailability and target binding conformation entropy [1].

Medicinal Chemistry Kinase Inhibition Physicochemical Property Optimization

Hydrogen Bond Donor Count: A Differentiated Binding Interaction Profile

The target compound possesses two hydrogen bond donor (HBD) groups, compared to three HBDs in TPCA-1. This reduction in HBD count can be a critical factor for kinase inhibitor design, as desolvation penalties for HBD groups significantly impact binding affinity and selectivity [1]. The loss of one exposed donor in the target compound's ground-state conformation implies a unique polar interaction map within the ATP-binding pocket of kinases like IKK-2, potentially leading to an altered selectivity fingerprint.

Structure-Activity Relationship (SAR) Target Engagement Selectivity Design

Synthetic Utility as a Prodrug Intermediate in Anti-Influenza Development

The compound is explicitly exemplified in patent US10202379B2 as a component in the synthesis of substituted polycyclic carbamoyl pyridone prodrugs with cap-dependent endonuclease inhibitory activity [1]. This contrasts with the direct bioactivity focus of analogs like TPCA-1, which is a terminal kinase inhibitor. The presence of the stable tert-butyl carboxamide on a piperidine scaffold makes it a suitable lipophilic prodrug element, a role not shared by the simpler thiophene-3-carboxamide warhead alone.

Antiviral Research Prodrug Design Cap-Dependent Endonuclease

Recommended Application Scenarios for Procuring N-(tert-butyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide


Chemical Probe for Kinase Selectivity Profiling

Due to its distinct physicochemical profile, featuring higher molecular weight, increased flexibility, and a different hydrogen bonding network compared to first-generation thiophene carboxamide inhibitors like TPCA-1, this compound serves as a valuable tool for medicinal chemists probing the steric and polar tolerance of kinase ATP-binding sites, particularly IKK-2 [1].

Lipophilic Prodrug Intermediate for Antiviral Agents

Leveraging the stable tert-butyl carboxamide cap on a piperidine linker, the compound is a documented synthon for constructing prodrugs of cap-dependent endonuclease inhibitors, as described in patent US10202379B2 [1]. Its procurement is justified for scale-up research or process chemistry development in this antiviral class.

Structure-Activity Relationship (SAR) Benchmarks for CNS-Penetrant Kinase Inhibitors

With a computed cLogP of 1.9 and a moderate tPSA of 89.7 Ų, the compound falls within a favorable property space for CNS drug discovery [1]. It can be used as a benchmarking standard for new analogs being designed to achieve a balance between kinase inhibition and blood-brain barrier penetration, a balance not achievable with more polar or rigid scaffolds.

Quote Request

Request a Quote for N-(tert-butyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.